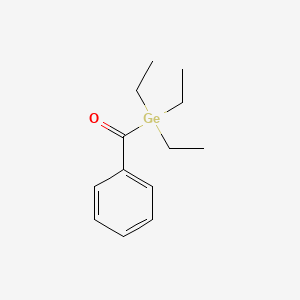
4,4-Diethoxy-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxy-L-proline is a derivative of the amino acid L-proline, characterized by the presence of two ethoxy groups attached to the fourth carbon of the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-L-proline typically involves the modification of L-proline through the introduction of ethoxy groups. One common method includes the reaction of L-proline with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective ethoxylation of the proline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethoxy-L-proline can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4-Diethoxy-L-proline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modifying biological molecules and pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxy-L-proline involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
L-Proline: The parent compound, which lacks the ethoxy groups.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline.
Cis-4-hydroxy-L-proline: Another hydroxylated isomer of L-proline.
Uniqueness: 4,4-Diethoxy-L-proline is unique due to the presence of ethoxy groups, which impart different chemical and physical properties compared to its analogs
Propiedades
Número CAS |
75776-61-3 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2S)-4,4-diethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-13-9(14-4-2)5-7(8(11)12)10-6-9/h7,10H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
XYZNAPXKDLKKRG-ZETCQYMHSA-N |
SMILES isomérico |
CCOC1(C[C@H](NC1)C(=O)O)OCC |
SMILES canónico |
CCOC1(CC(NC1)C(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



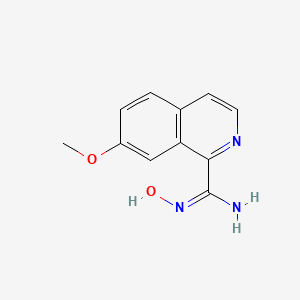
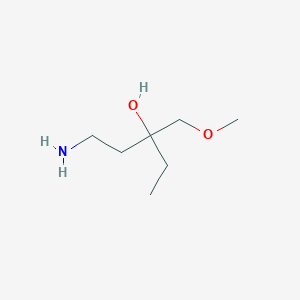

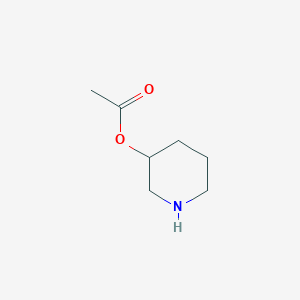
![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)
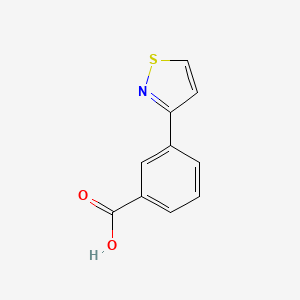

![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)


